Hinesol

説明

Overview of Hinesol as a Natural Product

This compound is a sesquiterpene compound found in the essential oils of various plant species. ontosight.ai It is characterized by a spiro[4.5]decane carbon skeleton. nih.govnih.gov The molecular formula of this compound is C₁₅H₂₆O, and its molecular weight is 222.37 g/mol . nih.govnih.gov this compound exists as stereoisomers, with the 2R-(2alpha,5beta)(R*)-isomer being one specific form that has been a subject of research. ontosight.ai

This compound has been isolated from several plant sources, including the rhizomes of Atractylodes lancea DC. nih.govresearchgate.netmdpi.com and Atractylodes chinensis researchgate.netthegoodscentscompany.com, as well as the essential oil of Hymenaea courbaril musechem.com, Platanus orientalis L. researchgate.netresearchgate.net, Guatteria friesiana, and Cymbopogon schoenanthus. nih.gov It is considered a major constituent in the essential oil of Atractylodes lancea, with reported concentrations ranging from 5% to 9%. d-nb.infofrontiersin.org Along with β-eudesmol, atractylon (B190628), and atractylodin (B190633), this compound is recognized as one of the dominant bioactive ingredients in the volatile components of Atractylodes rhizomes. frontiersin.orgscielo.br

Historical Context and Traditional Uses in Academic Research

The plants from which this compound is isolated, particularly Atractylodes lancea, have a long history of use in traditional medicine in East Asia, including China, Japan, and Thailand. nih.govnih.govplos.org The dried rhizome of A. lancea, known as "Cang Zhu" in China and "So-jutsu" in Japan, has been traditionally used for various ailments, including digestive disorders, rheumatic diseases, and influenza. researchgate.netnih.gov

Academic research has historically focused on identifying the active constituents responsible for the observed pharmacological properties of these traditional medicines. Early studies aimed to determine the volatile components of Atractylodes plants using techniques like headspace gas chromatography. This led to the identification of compounds like this compound and β-eudesmol in Atractylodis Lanceae Rhizoma.

Research in the academic sphere has explored the traditional uses of A. lancea in the context of modern scientific investigation. For instance, studies have investigated the effects of A. lancea extracts on gastric secretion, linking these effects to compounds like this compound. scielo.br The traditional use of herbal medicines as concoctions for various conditions has also prompted research into the potential synergistic effects of the multiple components present, including this compound. nih.gov

Rationale for Contemporary this compound Research

Contemporary research on this compound is driven by the growing interest in natural products as potential sources for novel therapeutic agents. The diverse biological activities attributed to this compound in initial studies provide a strong rationale for further investigation.

Current research is exploring this compound's potential in several areas, including its reported antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aimusechem.com Studies have shown this compound's potential in modulating cellular pathways involved in inflammation and oxidative stress. musechem.com

A significant focus of contemporary research is on this compound's anticancer potential. researchgate.netresearchgate.netmedchemexpress.com Research findings indicate that this compound can inhibit the growth of certain cancer cells and induce apoptosis. nih.govresearchgate.netresearchgate.netmedchemexpress.com Studies on human leukemia HL-60 cells, for example, demonstrated that this compound inhibited cell growth and induced apoptosis, and this activity was linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.netd-nb.info this compound has also shown antiproliferative activity in non-small cell lung cancer cell lines (A549 and NCI-H1299), inducing cell cycle arrest at the G0/G1 phase and apoptosis, potentially through the downregulation of the MEK/ERK and NF-κB pathways. researchgate.netmedchemexpress.com

Furthermore, research is exploring the potential synergistic effects of this compound when combined with other compounds found in its natural sources, such as β-eudesmol and atractylodin, particularly in the context of anticancer research. nih.govbookpi.org Studies on cholangiocarcinoma cells have shown synergistic cytotoxic interactions between this compound and these compounds. nih.govbookpi.org

The stability of this compound content in Atractylodes lancea from different geographical origins and within clonal lines is also a subject of research, aiming to ensure consistent quality of this natural product for potential therapeutic applications. frontiersin.orgnih.gov

The identification and quantification of this compound in A. lancea from various regions using techniques like GC-MS analysis are crucial for quality control and understanding the variation in composition. frontiersin.orgscielo.br

Contemporary research is also investigating other potential applications, including this compound's inhibitory effect on H⁺, K⁺-ATPase activity, which suggests a potential role in anti-gastric ulcer effects. researchgate.netd-nb.infoscielo.br

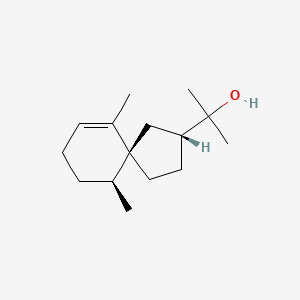

Structure

3D Structure

特性

IUPAC Name |

2-[(3R,5S,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWHTQRTTHCUHW-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C([C@]12CC[C@H](C2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23811-08-7 | |

| Record name | Hinesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23811-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023811087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Characterization Methodologies in Hinesol Studies

Natural Occurrence and Botanical Sources of Hinesol

This compound is found in the essential oils of several plant species. Its presence and concentration can vary significantly depending on the plant species, geographical origin, and environmental factors.

Atractylodes lancea and Related Species

The rhizome of Atractylodes lancea (Thunb.) DC., a perennial herb native to East Asia, is a well-known source of this compound. plos.orgfrontiersin.orgmdpi.com This plant is used in traditional Chinese and Japanese herbal medicines. plos.orgfrontiersin.orgnih.gov Related species such as Atractylodes chinensis and Atractylodes japonica have also been reported to contain this compound. researchgate.netffhdj.com

Research indicates that the chemical composition of Atractylodes lancea essential oil, including this compound content, can vary geographically. For instance, samples from certain regions in China, such as Shangluo (Shaanxi Province), Nanyang (Henan Province), and Shiyan (Hubei Province), have shown high average relative contents of this compound (up to 43.70 ± 5.10%). nih.gov In contrast, samples from other areas, like Mao Mountain, primarily contained atractylon (B190628) and atractylodin (B190633). nih.gov This geographical differentiation has led to the classification of A. lancea into different chemotypes, with the Hubei chemotype being characterized by high levels of β-eudesmol and this compound. frontiersin.org

Here is a table illustrating the variation in this compound content in Atractylodes lancea from different geographical areas:

| Geographical Area (China) | Main Components of Essential Oil | Average Relative Content of this compound (%) |

| Area 1 (Mao Mountain) | Atractylon, Atractylodin | Not the primary component |

| Area 2 | This compound, β-eudesmol | 29.67 ± 5.22 nih.gov |

| Area 3 | This compound, β-eudesmol | 43.70 ± 5.10 nih.gov |

| Hubei Chemotype (Hubei, Anhui, Shaanxi, west Henan) | β-eudesmol, this compound | High content frontiersin.org |

| Maoshan Chemotype (Jiangsu, Shandong, Shanxi, Hebei, Inner Mongolia, northern regions) | Atractylodin, Atractylon | Lower content frontiersin.org |

Other Plant Sources Identified in Research

Beyond the Atractylodes genus, this compound has been identified in other plant species. It has been reported in Magnolia officinalis and Valeriana officinalis. nih.gov Additionally, research on essential oils from Annonaceae species collected in Brazil identified this compound as a component in the essential oil from the leaves of Annona sylvatica, with a reported content of 8.16%. mdpi.com Another source mentioned is Erythrina sigmoidea Hua. medchemexpress.com

Isolation Techniques for this compound from Natural Matrices

The isolation of natural products like this compound from complex plant matrices typically involves a series of extraction and purification steps. General methods for extracting volatile oils, which contain sesquiterpenoids like this compound, include steam distillation and solvent extraction. hilarispublisher.comslideshare.net

Detailed research findings on the isolation of this compound from Atractylodes species often involve the extraction of essential oil from the rhizomes. Traditional techniques such as solvent extraction are commonly employed, where plant material is placed in contact with a solvent to extract the desired compounds. slideshare.netgroupeberkem.com Subsequent purification steps often involve chromatographic techniques. d-nb.info For instance, column chromatography, including flash silica (B1680970) gel column chromatography, can be used to fractionate essential oils based on compound polarity. d-nb.info This can separate hydrocarbons from oxygenated compounds like sesquiterpenoids. d-nb.info Further purification and analysis can be achieved using techniques such as gas chromatography-mass spectrometry (GC-MS), which is widely used for identifying and quantifying volatile components in plant essential oils. nih.govfrontiersin.orgresearchgate.net High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are also fundamental chromatographic techniques used in the isolation and purification of natural products. hilarispublisher.comuobabylon.edu.iq

Research on Factors Influencing this compound Content in Botanical Sources

The content of this compound in plants, particularly in Atractylodes lancea, is influenced by a combination of genetic and environmental factors. Research has investigated the impact of genotype, cultivation location, and interannual variability on the content of essential oil compounds, including this compound. plos.orgplos.orgresearchgate.net

Studies on Atractylodes lancea have shown that genetic factors play a significant role in determining the content of this compound. plos.orgnih.govresearchgate.net Broad sense heritability for this compound content has been estimated to be high, at 0.77. plos.orgresearchgate.net This indicates that a substantial portion of the variation in this compound content is attributable to genetic differences between plants.

Cultivation location also influences this compound content. plos.orgnih.gov Differences in climatic and soil conditions between locations can lead to variations in the accumulation of compounds like this compound. plos.org For example, mean temperature and accumulated rainfall in cultivation areas can play a role. plos.org Abiotic stresses related to the environment may induce the production of plant hormones that affect the content of essential oil compounds. plos.org

Interannual variability, or the differences between cultivation years, has been found to have a lower impact on this compound content compared to genotype. plos.orgnih.govresearchgate.net Although effects of cultivation year can be significant for some compounds, the influence of genotype is generally stronger for this compound. plos.org

The interaction between genotype and environment (G × E interaction) can also contribute to variations in this compound content. plos.orgnih.gov While some studies have observed low qualitative interactions between genotype and location for this compound content, the effects of genotype tend to be more prominent. plos.org

Hinesol Biosynthesis and Metabolic Pathways

Overview of Sesquiterpenoid Biosynthesis Relevant to Hinesol

Sesquiterpenoids, including this compound, are synthesized from the universal isoprenoid precursor farnesyl diphosphate (B83284) (FPP) genome.jpmdpi.com. FPP is a C15 molecule formed from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway genome.jp. In plants, both pathways can contribute to the production of isoprenoid precursors, although the MVA pathway is generally considered the primary route for sesquiterpene biosynthesis in the cytosol, while the MEP pathway operates in plastids and typically produces precursors for mono- and diterpenes.

The biosynthesis of sesquiterpenes from FPP is catalyzed by a diverse group of enzymes called sesquiterpene synthases (also known as sesquiterpene cyclases) genome.jpnih.gov. These enzymes catalyze the ionization of FPP, releasing the diphosphate group and generating a highly reactive carbocation intermediate genome.jp. This intermediate then undergoes a series of cyclization, rearrangement, and deprotonation or water capture reactions to form the diverse array of sesquiterpene skeletons genome.jpmdpi.com. The specific structure of the resulting sesquiterpene, such as this compound, is determined by the particular sesquiterpene synthase involved, which dictates the folding of the FPP substrate and the subsequent cyclization and rearrangement steps genome.jp.

This compound is structurally related to β-eudesmol, and their biosynthetic pathways are considered to be closely associated, likely sharing common intermediates due to their similar chemical structures and the observation that their content ratio remains relatively constant in A. lancea clones plos.orgresearchgate.net. Germacrane (B1241064) derivatives, formed from FPP, are important intermediates in the biosynthesis of eudesmane (B1671778) and guaiane (B1240927) sesquiterpenes, which include compounds structurally related to this compound beilstein-journals.org.

Proposed Biosynthetic Pathway Intermediates and Enzymes

The biosynthesis of this compound from FPP involves specific cyclization and rearrangement steps catalyzed by dedicated sesquiterpene synthases. While the precise enzymatic steps leading directly to this compound have been a subject of research, the general pathway for spirovetivanes like this compound is understood to involve the cyclization of FPP.

Research suggests that the biosynthesis of this compound and β-eudesmol in Atractylodes species involves key enzymes in the sesquiterpenoid pathway. Transcriptome analyses of A. lancea and A. chinensis have identified candidate genes related to sesquiterpenoid biosynthesis nih.govplos.orgresearchgate.net. Enzymes such as Hydroxymethylglutaryl-CoA reductase (HMGR), Deoxyxylulose reductoisomerase (DXR), and Farnesyl pyrophosphate synthase (FPPS) are crucial in providing the FPP precursor maxapress.comresearchgate.net. While HMGR and DXR are involved in the MVA and MEP pathways, respectively, FPPS catalyzes the synthesis of FPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The cyclization of FPP to form the core structure of this compound is catalyzed by a sesquiterpene synthase. Although specific this compound synthase has not been as extensively characterized as some other terpene synthases, studies on Atractylodes have identified sesquiterpene synthase genes expressed in rhizomes that are likely involved in the production of major sesquiterpenes like this compound and β-eudesmol nih.govplos.org.

Proposed intermediates in the formation of spirovetivanes from FPP often involve germacrane or eudesmane-type cations which undergo further rearrangements to form the spirocyclic structure mdpi.combeilstein-journals.org. The conversion of a cyclopropane (B1198618) intermediate with acid has also been explored in the context of this compound synthesis in laboratory settings, suggesting potential mechanistic parallels in the enzymatic pathway rsc.org.

Key enzymes implicated in the broader sesquiterpenoid pathway relevant to this compound biosynthesis include:

Hydroxymethylglutaryl-CoA reductase (HMGR): Involved in the MVA pathway, producing mevalonate. researchgate.net

Deoxyxylulose reductoisomerase (DXR): Involved in the MEP pathway. maxapress.comresearchgate.net

Farnesyl pyrophosphate synthase (FPPS): Catalyzes the formation of FPP. maxapress.comresearchgate.net

Sesquiterpene Synthases: A class of enzymes that cyclize FPP to various sesquiterpene skeletons, including the precursor to this compound. genome.jpnih.gov

Detailed research findings from transcriptome analysis in A. chinensis identified 26 genes related to terpenoid biosynthesis, including those in the FPPS and terpene synthase gene families, suggesting their central role in the biosynthesis of major sesquiterpenes like this compound nih.gov.

Genetic and Environmental Regulators of this compound Biosynthesis

The biosynthesis and accumulation of this compound in plants, particularly in Atractylodes species, are influenced by both genetic and environmental factors plos.orgresearchgate.net.

Genetic factors play a significant role in determining the potential for this compound production and the ratio of this compound to other sesquiterpenoids like β-eudesmol plos.orgresearchgate.net. Studies on clonal lines of A. lancea have shown high broad-sense heritability for the contents of this compound and the β-eudesmol/hinesol ratio, indicating a strong genetic control over these traits researchgate.netresearchgate.net. This suggests that selective breeding and clonal propagation can be effective strategies for obtaining populations with high and stable this compound content researchgate.netresearchgate.net. Genome resequencing studies have identified candidate genes, such as AlAAHY1, that are significantly correlated with this compound content in A. lancea, suggesting their potential role in modulating its levels oup.com.

Environmental factors also impact this compound biosynthesis and accumulation. These factors can include temperature, light, water, and soil conditions plos.orgmaxapress.comresearchgate.netd-nb.info. Research on A. lancea has demonstrated that cultivation location and year can influence the absolute content of this compound, although the relative levels among different genotypes tend to remain consistent across environments plos.orgresearchgate.net.

Specific environmental influences observed include:

Light: Mild shading has been shown to enhance the accumulation of total volatile oils, including this compound, in A. lancea. This is potentially achieved by regulating the expression of genes involved in sesquiterpenoid synthesis, such as DXR and FPPS, and through the integration of photosynthesis and phytohormone signaling maxapress.comresearchgate.net. Light duration also affects volatile oil content maxapress.com.

Phytohormones: Levels of phytohormones such as jasmonic acid, abscisic acid, and gibberellin have shown strong correlations with sesquiterpenoid accumulation in A. lancea, suggesting their regulatory role in the biosynthetic pathway researchgate.net.

The interplay between genetic and environmental factors determines the final this compound content in the plant plos.orgresearchgate.netmaxapress.comresearchgate.net. While genetic makeup provides the foundation for this compound production capacity, environmental conditions can modulate the activity of enzymes and the expression of genes involved in the biosynthetic pathway, thereby affecting the final yield.

Here is a table summarizing some of the key enzymes and genes discussed in relation to this compound biosynthesis:

| Enzyme/Gene Name | Role in Biosynthesis | Relevant Pathway(s) | Source Organism (Examples) |

| Hydroxymethylglutaryl-CoA reductase (HMGR) | Catalyzes a step in mevalonate synthesis. | MVA pathway | A. lancea researchgate.net |

| Deoxyxylulose reductoisomerase (DXR) | Catalyzes a step in MEP pathway. | MEP pathway | A. lancea maxapress.comresearchgate.net |

| Farnesyl pyrophosphate synthase (FPPS) | Catalyzes the synthesis of FPP. | MVA/MEP pathways (leading to FPP) | A. lancea, A. chinensis nih.govmaxapress.comresearchgate.net |

| Sesquiterpene Synthases | Catalyze the cyclization of FPP to sesquiterpenes. | Sesquiterpenoid biosynthesis | A. chinensis nih.gov |

| AlAAHY1 | Candidate gene potentially modulating this compound content. | Regulation of biosynthesis | A. lancea oup.com |

Chemical Synthesis and Stereochemical Investigations of Hinesol

Total Synthesis Strategies for (±)-Hinesol

Numerous approaches have been reported for the total synthesis of racemic hinesol ((±)-hinesol). These strategies often involve the construction of the spiro[4.5]decane ring system through various cyclization and rearrangement reactions.

Retro-Benzilic Acid Rearrangement Approaches

One notable strategy for the synthesis of (±)-hinesol involves the application of a retro-benzilic acid rearrangement. This approach utilizes a proto-photocycloadduct, formed from the stereoselective photoaddition of methyl 2,4-dioxopentanoate to 1,5-dimethyl-6-methylene-1-cyclohexene. oup.comoup.com A mild base-catalyzed retro-benzilic acid rearrangement of this photocycloadduct yields a spiro[4.5]decenedione derivative. oup.comoup.com Subsequent steps, including reductive elimination of the α-dicarbonyl function and C₁-homologation, furnish (±)-hinesol and (±)-agarospirol. oup.comoup.com

Spiroannulation Protocols in this compound Synthesis

Spiroannulation protocols are key methods for constructing the spirocyclic core of this compound. One such approach involves the base-catalyzed intramolecular cyclization of a β-ketoketal, which is formed by the condensation of a silyl (B83357) enol ether and an ortho ester. rsc.org This method has been used in the synthesis of racemic agarospirol, this compound, and α-vetispirene. rsc.org Another spiroannulation strategy utilizes the acyloin condensation of a diester to form a bis(trimethylsiloxy) ether, which upon hydrolysis provides acyloins that can be elaborated into spirovetivanes, including (±)-hinesol. cdnsciencepub.com Acidic or basic conditions are commonly employed in the key spirocyclization step during the synthesis of (±)-hinesol. rsc.org A base-catalyzed reverse Prins reaction has also been utilized for the spirocyclization step in this compound synthesis. rsc.org

Other Synthetic Methodologies for this compound

Beyond retro-benzilic acid rearrangement and spiroannulation, other methodologies have been employed in the total synthesis of (±)-hinesol. One route involved the methylation of a 6,10-ethano-1,3-hexal-2-one derivative, followed by transposition of the enone system and fragmentation to generate the spiro[4.5]decane ring system. acs.org Further transformations, including addition of methyllithium (B1224462) and conversion of a vinylic group to an isopropyl alcohol moiety, completed the synthesis. acs.org Another strategy involved an acid-catalysed rearrangement of an endo alcohol, followed by oxidative cleavage to generate the spiro-system, which was then extended to the total synthesis of (±)-hinesol and (±)-10-epi-hinesol. rsc.org A connective synthesis approach has also been reported, involving the efficient assembly of an advanced intermediate through a unique spiroannulation protocol to synthesize racemic spirovetivanes, including this compound. researchgate.netresearchgate.net

Stereochemical Control and Isomer Synthesis in this compound Research

Controlling the stereochemistry is crucial in the synthesis of this compound due to the presence of multiple chiral centers, leading to various stereoisomers. Research has focused on developing methods for the synthesis of specific stereoisomers and achieving stereoselectivity.

Synthesis of this compound Stereoisomers (e.g., (±)-Hinesol, (+)-Hinesol, (-)-Hinesol)

The synthesis of different this compound stereoisomers, including the racemic mixture ((±)-hinesol) and the individual enantiomers ((+)-hinesol and (-)-hinesol), has been pursued. Methods for the total synthesis of (±)-hinesol have been discussed in the previous sections. The first total asymmetric synthesis of natural product (-)-hinesol was achieved using a phosphine-catalyzed [3+2] cycloaddition reaction, which constructed the cis-spirovetivane skeleton with high stereoselectivity in a single step. acs.orgnih.gov Studies have also reported the synthesis of (+)-hinesol and (+)-10-epithis compound. acs.org The enantiomer of β-vetivone was synthesized from this compound, and based on this correlation, the absolute configurations of this compound and β-vetivone were proposed. jst.go.jp

Stereoselective Approaches and Chirality in this compound Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer in preference to others. In this compound synthesis, stereoselective approaches are essential for controlling the chirality at the spiro center and other stereogenic carbons. The phosphine-catalyzed [3+2] cycloaddition mentioned earlier is an example of a highly stereoselective method for constructing the spirocyclic skeleton of cis-spirovetivanes like (-)-hinesol. acs.orgnih.gov Stereochemical control can be achieved through various techniques, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis using chiral Lewis acids. rsc.orgethz.ch Some synthetic routes have focused on achieving stereochemical control at specific carbons, such as carbon-3, to enable the controlled synthesis of this compound or epithis compound. cdnsciencepub.com The stereoselective total syntheses of spirovetivane-type sesquiterpenoids, including (±)-hinesol, have been accomplished based on reactions like the Claisen rearrangement, which can stereoselectively provide a multi-functionalized spiro[4.5]decane intermediate. researchgate.net

Derivatization Strategies for this compound and Analogues in Academic Research

Academic research into the chemical synthesis and stereochemical properties of this compound and its analogues has employed various derivatization strategies. These modifications are typically undertaken to facilitate synthesis, aid in the isolation and purification of intermediates or final products, or to generate a library of analogues for further study.

One notable application of derivatization in the synthesis of spirovetivanes, including this compound, involves the protection of functional groups. During the synthesis of (±)-agarospirol, (±)-hinesol, and (±)-α-vetispirene, derivatization of a terminal alcohol with a trityl group was explored. This strategy aimed to reduce the degree of isomerization observed during a key Pauson-Khand reaction step. While this derivatization modestly reduced isomerization, it highlights the use of protecting group strategies as a form of derivatization in complex natural product synthesis researchgate.net.

Another significant application of derivatization is in the isolation and purification of compounds. In an improved total synthesis of (±)-hinesol and (±)-agarospirol, a mixture containing the target compounds was obtained via a Grignard reaction. To facilitate the separation of isomers, the hydroxyl groups in the mixture were reacted with phenylisocyanate to form corresponding phenylurethane isomers. These phenylurethane derivatives could then be isolated from each other, allowing for the purification of (±)-hinesol and (±)-agarospirol after subsequent reduction of the urethane (B1682113) group jlu.edu.cn. This demonstrates derivatization as a crucial step for achieving separation of closely related compounds in a synthetic mixture.

| Compound Class | Derivatizing Agent | Purpose of Derivatization | Outcome/Effect | Relevant Study |

| Terminal Alcohol (in spirovetivane synthesis) | Trityl group | Functional group protection, reduce isomerization | Modestly reduced isomerization | researchgate.net |

| Mixture containing this compound and Agarospirol | Phenylisocyanate | Isolation of isomers | Formation of separable phenylurethane isomers | jlu.edu.cn |

Beyond facilitating synthesis and isolation, derivatization is a powerful tool for generating diverse libraries of natural product analogues. While not exclusively focused on this compound, broader academic strategies in natural product chemistry involve the direct chemical derivatization of natural extracts or synthesized scaffolds to enhance chemical diversity researchgate.net. This approach, sometimes referred to as chemo diversification or diversity-enhanced extracts, allows for the conversion of functional groups and the formation of new carbon-carbon bonds, expanding the range of accessible compounds for screening and study researchgate.net. Although specific examples of extensive derivatization libraries directly from this compound were not detailed in the search results, the principle is applicable to natural products with reactive functional groups like the hydroxyl group in this compound.

Furthermore, derivatization can be employed in partial syntheses starting from a natural product. One study mentions a partial synthesis proceeding from this compound, which involved a modification of the Gattermann reaction tdl.org. This suggests that this compound itself can serve as a starting material for the synthesis of other related or modified compounds through specific derivatization and reaction sequences.

Pharmacological and Biological Activities of Hinesol

Antineoplastic and Apoptotic Mechanisms of Hinesol

Studies have investigated the ability of this compound to inhibit cancer cell growth and induce apoptosis through various mechanisms.

Cell Growth Inhibition and Apoptosis Induction in Leukemia Cell Lines

This compound has demonstrated the capacity to inhibit cell growth and induce apoptosis in human leukemia HL-60 cells. This activity was found to be more potent than that of β-eudesmol, another compound from the same essential oil fraction. Treatment with this compound resulted in characteristic apoptotic features such as nuclear fragmentation and DNA fragmentation in HL-60 cells. researchgate.netsmolecule.comnih.gov

Anti-Proliferative Effects in Non-Small Cell Lung Cancer Models

This compound has shown anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, including A549 and NCI-H1299 cells. It effectively inhibited the proliferation of these cells in a dose- and time-dependent manner. researchgate.netmedchemexpress.comnih.gov

Modulation of Cell Cycle Progression

Research indicates that this compound can induce cell cycle arrest. In A549 NSCLC cells, this compound treatment led to cell cycle arrest at the G0/G1 phase. researchgate.netmedchemexpress.comnih.gov Similarly, it has been reported to induce cell cycle arrest at the G0/G1 phase in other cancer cell lines. medchemexpress.com

Molecular Signaling Pathway Modulation (e.g., JNK, MEK/ERK, NF-κB)

This compound influences various molecular signaling pathways involved in cell survival and death. It has been shown to induce apoptosis through the JNK signaling pathway in human leukemia HL-60 cells, leading to the activation of JNK but not p38. researchgate.netsmolecule.comnih.govtargetmol.com In NSCLC cells, this compound downregulates the MEK/ERK and NF-κB pathways. This modulation involves decreasing the phosphorylation of ERK and NF-κB, inhibiting the expression of Bcl-2 and cyclin D1, and upregulating the expression of Bax. researchgate.netmedchemexpress.comnih.gov

Synergistic Antineoplastic Effects with Co-occurring Phytoconstituents

This compound can exhibit synergistic antineoplastic effects when combined with other phytoconstituents. For instance, combinations of this compound with β-eudesmol and atractylodin (B190633), compounds also found in Atractylodes lancea rhizome, have shown synergistic cytotoxic effects against certain cancer cell lines, such as cholangiocarcinoma cells. dovepress.com

Anti-inflammatory and Immunomodulatory Investigations

This compound has been investigated for its anti-inflammatory and immunomodulatory activities. Studies suggest that this compound can alleviate inflammation, potentially through mechanisms involving the suppression of pathways like Src-mediated NF-κB and chemokine signaling. researchgate.net Agarwood oil, which contains this compound as a major component, has demonstrated significant anti-inflammatory activity in animal models, reducing ear edema, oxidative stress, and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govresearchgate.net

Suppression of Pro-inflammatory Cytokine Expression

Studies have indicated that this compound can suppress the expression of pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound inhibited the production of pro-inflammatory factors such as interleukin (IL)-1β, IL-18, IL-6, and tumor necrosis factor-α (TNF-α). researchgate.netresearchgate.netnih.gov This suppression of cytokine levels is a key aspect of its potential anti-inflammatory activity. researchgate.net

Data on Cytokine Suppression by this compound in LPS-Stimulated RAW 264.7 Cells:

| Cytokine | Effect of this compound Treatment | Relevant Snippet |

|---|---|---|

| IL-1β | Decreased levels | researchgate.netresearchgate.netnih.gov |

| IL-18 | Decreased levels | researchgate.netresearchgate.netnih.gov |

| IL-6 | Decreased levels | researchgate.netresearchgate.netnih.gov |

| TNF-α | Decreased levels | researchgate.netresearchgate.netnih.gov |

Modulation of Cellular Signaling in Inflammatory Responses (e.g., Src, NF-κB)

This compound has been shown to modulate key cellular signaling pathways involved in inflammatory responses, including the Src and NF-κB pathways. Research suggests that this compound attenuates inflammation by suppressing the Src-mediated NF-κB signaling pathway. researchgate.netresearchgate.netnih.gov In LPS-stimulated RAW 264.7 cells and in a mouse model of colitis, this compound inhibited the elevated expression of Src, phosphorylated NF-κB P65 (p-NF-κB P65), and phosphorylated IκBα (p-IκBα). researchgate.netnih.gov Molecular docking studies have indicated a favorable interaction between this compound and Src. researchgate.net Overexpression of Src in LPS-stimulated RAW 264.7 cells partially reversed the inhibitory effects of this compound on pro-inflammatory factors and cell apoptosis, further supporting the involvement of Src signaling in this compound's anti-inflammatory actions. researchgate.net Additionally, this compound has been reported to downregulate the NF-κB pathway in other cell types, such as non-small cell lung cancer cell lines. medchemexpress.com

Potential in Glomerular Injury Attenuation (IgA Nephropathy Models)

Studies using high immunoglobulin A (HIGA) mice, a model for human IgA nephropathy, have investigated the potential of this compound in attenuating glomerular injury. ffhdj.comresearchgate.net Oral administration of (+)-hinesol to HIGA mice efficiently inhibited glomerular IgA deposition. ffhdj.comresearchgate.netffhdj.com Furthermore, treatment with hydrophobic compounds from Atractylodes chinensis rhizomes, including (+)-hinesol, decreased the renal levels of complement component 3 (C3) and pro-inflammatory cytokine mRNAs in HIGA mice. ffhdj.comresearchgate.netffhdj.com These findings suggest that this compound may help improve the pathological findings of IgA nephropathy, possibly by reducing complement-mediated injuries and suppressing the proliferation of mesangial cells in the renal glomeruli. ffhdj.comresearchgate.net

Gastrointestinal and Digestive System Research

Spasmolytic Properties and Associated Mechanisms

Research indicates that this compound possesses spasmolytic properties, which may contribute to its traditional use in treating gastrointestinal disorders. smolecule.comtandfonline.com While specific detailed mechanisms of this compound's spasmolytic action were not extensively detailed in the provided snippets beyond its general classification as a spasmolytic compound found in extracts with such properties, other compounds with spasmolytic activity have been shown to involve mechanisms such as the inhibition of muscarinic receptors, blockade of Ca2+ influx, and modulation of NO release. tandfonline.commdpi.com

Anti-gastric Ulcer Effects and H+, K+-ATPase Inhibition

This compound has demonstrated anti-gastric ulcer effects, which may be linked to its significant inhibitory effect on H+, K+-ATPase activity. researchgate.netnih.gov H+, K+-ATPase, also known as the gastric proton pump, is a key enzyme involved in gastric acid secretion, and its inhibition is a target for anti-ulcer medications. nih.govmdpi.comphysiology.orgsemanticscholar.org this compound strongly inhibited H+, K+-ATPase activity with an IC50 value of 5.8 x 10^-5 M. nih.gov The mechanism of inhibition appears to involve this compound reacting with the enzyme in the E1 state in the presence of ATP and Mg2+, potentially forming a complex that blocks the conformational change to the E2 state. nih.gov this compound also inhibited other ATPases, including Na+, K+-ATPase, Mg2+-ATPase, Ca2+-ATPase, and H+-ATPase, although to a lesser extent than H+, K+-ATPase. nih.gov this compound's inhibitory site on H+, K+-ATPase was found to be different from that of omeprazole, a known proton pump inhibitor. nih.gov This inhibitory effect on H+, K+-ATPase activity is suggested to be a contributing factor to the anti-gastric ulcer effects of crude drugs containing this compound. nih.gov

Inhibition Data of this compound on ATPases:

| Enzyme | IC50 (M) | Inhibition Rate |

|---|---|---|

| H+, K+-ATPase | 5.8 x 10^-5 | Strong |

| Na+, K+-ATPase | Higher than H+, K+-ATPase | Lower |

| Mg2+-ATPase | Higher than H+, K+-ATPase | Lower |

| Ca2+-ATPase | Higher than H+, K+-ATPase | Lower |

| H+-ATPase | Higher than H+, K+-ATPase | Lower |

| Alkaline phosphatase | No effect observed | - |

| Acid phosphatase | No effect observed | - |

Structure Activity Relationship Sar Studies of Hinesol

Principles of Structure-Activity Relationship Applied to Hinesol

In the context of this compound, SAR principles are applied to understand how its unique spirocyclic sesquiterpenoid scaffold contributes to its biological functions, such as its apoptosis-inducing activity in cancer cells. nih.gov A key approach in SAR is the comparison of the lead compound with structurally similar but less active molecules. A pivotal comparison for this compound is with β-eudesmol, another sesquiterpenoid isolated from the same essential oil fraction. nih.gov

Research has demonstrated that the growth-inhibitory and apoptosis-inducing activities of this compound in human leukemia HL-60 cells are significantly stronger than those of β-eudesmol. nih.gov This difference in activity points to the critical importance of this compound's specific structural framework. While both are sesquiterpenoid alcohols, this compound possesses a spiro[4.5]decane ring system, which is structurally distinct from the decahydronaphthalene (B1670005) (decalin) system of β-eudesmol. This fundamental difference in the carbon skeleton and the spatial arrangement of the functional groups is a primary determinant of its enhanced biological activity.

Table 1: Comparison of this compound and β-Eudesmol

| Compound | Chemical Structure | Core Skeleton | Relative Anticancer Activity nih.gov |

|---|---|---|---|

| This compound |  | Spiro[4.5]decane | Strong |

| β-Eudesmol |  | Decahydronaphthalene | Significantly Weaker |

Identification of Pharmacophores and Key Structural Features

A pharmacophore is defined as the spatial arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.com The identification of these features is crucial for designing new, more potent drugs. Based on the comparative activity of this compound and β-eudesmol, several key structural elements of this compound can be designated as its likely pharmacophore. nih.gov

The critical pharmacophoric features of this compound for its anticancer activity are believed to include:

The Tertiary Alcohol Group: The hydroxyl (-OH) group is a key feature, likely participating in hydrogen bonding with amino acid residues in the binding pocket of its target protein. nih.gov Its position on the isopropyl side chain is crucial for proper orientation.

The Spirocyclic Core: The rigid and distinct three-dimensional shape conferred by the spiro[4.5]decane skeleton is a primary point of differentiation from the less active β-eudesmol. nih.gov This unique conformation is likely essential for fitting into the specific topology of the target's binding site.

Specific Stereochemistry: The absolute configuration of the chiral centers in the this compound molecule dictates the precise 3D arrangement of all its constituent parts. Any change in stereochemistry would alter the molecule's shape and its ability to interact effectively with its biological target.

Hydrophobic Framework: The carbon-rich sesquiterpenoid structure provides a hydrophobic body that can engage in van der Waals and hydrophobic interactions with nonpolar regions of the target protein. nih.gov

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Description | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor | The tertiary hydroxyl (-OH) group. | Hydrogen Bonding |

| Hydrophobic Center | The spirocyclic alkyl rings and methyl groups. | Hydrophobic Interactions, Van der Waals Forces |

| 3D Spatial Arrangement | The specific stereochemistry and rigid conformation of the spiro[4.5]decane system. | Shape Complementarity with Target Site |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. eurekaselect.com A QSAR model takes the form of an equation that correlates molecular descriptors (numerical representations of chemical properties) with activity. eurekaselect.comnih.gov

While specific, comprehensive QSAR studies on a broad series of this compound analogues have not been extensively published, the methodology provides a framework for future research. A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of related compounds with systematic variations, such as modifying the side chain, altering substituents on the rings, or changing the position of the double bond.

For each analogue, molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molar refractivity, molecular volume).

Hydrophobic Descriptors: Related to the molecule's partitioning between water and an organic solvent (e.g., LogP).

Topological Descriptors: Related to the connectivity and branching of atoms.

These descriptors would then be statistically correlated with the measured biological activity (e.g., IC₅₀ value for cancer cell inhibition) to generate a predictive model. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds. nih.gov

Table 3: Hypothetical Descriptors for a QSAR Study of this compound Analogues

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

|---|---|---|---|

| Hydrophobicity | LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Relates to how well the molecule fits into the binding site. |

| Electronic | Dipole Moment | Polarity and charge distribution | Influences polar interactions with the target. |

| Topological | Wiener Index | Molecular branching | Describes molecular shape and compactness. |

Molecular Docking and Computational Analyses in SAR

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor or protein target) to form a stable complex. mdpi.com This method is instrumental in SAR studies for visualizing how a compound interacts with its biological target at the atomic level, providing insights that can guide further drug design. biointerfaceresearch.com

Computational studies have identified potential protein targets for this compound. For instance, molecular docking analysis has indicated a favorable interaction between this compound and Src, a protein kinase involved in cell growth and proliferation. researchgate.net A detailed docking study would elucidate the specific binding mode of this compound within the active site of Src.

Such an analysis would typically provide the following information:

Binding Affinity/Energy: A score (often in kcal/mol) that estimates the strength of the interaction between the ligand and the protein. A more negative score generally indicates a stronger, more stable interaction. biointerfaceresearch.com

Key Amino Acid Interactions: Identification of the specific amino acid residues in the protein's binding pocket that interact with this compound.

Interaction Types: Characterization of the non-covalent bonds formed, such as hydrogen bonds (e.g., involving this compound's hydroxyl group) and hydrophobic interactions (involving the carbon skeleton). nih.gov

This information is invaluable for rational drug design. For example, if docking reveals a specific hydrogen bond is critical for binding, chemists can design new analogues that enhance this interaction to improve potency. Similarly, if an empty hydrophobic pocket is identified near the bound ligand, derivatives can be synthesized with additional hydrophobic groups to fill that space and increase binding affinity. ucl.ac.uk

Table 4: Typical Output from a Molecular Docking Analysis of this compound

| Parameter | Description | Example Finding for this compound-Src Interaction |

|---|---|---|

| Binding Energy | Calculated score representing the stability of the ligand-protein complex. | e.g., -7.5 kcal/mol |

| Hydrogen Bonds | Identifies specific hydrogen bonds between the ligand and protein residues. | This compound -OH group with the side chain of Aspartic Acid (Asp348). |

| Hydrophobic Interactions | Identifies nonpolar interactions. | This compound spirocyclic core with Leucine (Leu273) and Valine (Val281). |

| Interacting Residues | A list of all amino acids in close contact with the ligand. | Leu273, Val281, Ala293, Asp348, Tyr349 |

Advanced Analytical Methodologies for Hinesol Research

Chromatographic Techniques for Hinesol Quantification and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from other compounds in a mixture, allowing for its quantification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound nih.govresearchgate.netnih.gov. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC/MS analysis of this compound, the compound is first separated based on its volatility and interaction with the stationary phase in the GC column. Upon elution from the column, this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the abundance of ions versus their mass-to-charge ratio (m/z), serves as a fingerprint for identifying this compound by comparison with spectral libraries or authentic standards nist.govscielo.br. GC/MS has been successfully applied to analyze this compound in essential oils and plant extracts, such as those from Atractylodes lancea and Chinese eaglewood nih.govscielo.brnih.gov. Selected ion monitoring (SIM) can be used for the quantification of this compound, with a fragment ion such as m/z 161 being characteristic for its detection scielo.br. Studies have reported the content of this compound in plant samples using GC-MS, indicating its utility for quantitative analysis researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS)

LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) are powerful techniques for the analysis of less volatile or more polar compounds, as well as for obtaining accurate mass information for structural confirmation nih.govchromatographyonline.com. While GC/MS is often preferred for the relatively volatile this compound, LC-MS can be used, particularly when analyzing crude extracts containing a wide range of compounds with varying volatilities nih.gov. LC-MS/MS involves fragmentation of selected ions, providing additional structural information for identification and differentiation of isomers. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its related compounds chemrxiv.org. This is particularly useful for identifying unknown metabolites or derivatives of this compound ebi.ac.uk. LC-MS methods have been employed in the analysis of plant extracts containing this compound and its glycosylated forms nih.govebi.ac.uk.

Other Chromatographic Methods

Other chromatographic techniques are also employed in this compound research, often as preliminary separation steps or for purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of compounds based on their differing affinities for a stationary phase nih.govacmec.com.cn. HPLC can be coupled with various detectors, such as UV-Vis or refractive index detectors, for the quantification of this compound, especially when a chromophore is present or derivatization is applied acmec.com.cnnaver.com. Thin-Layer Chromatography (TLC) is a simple and cost-effective technique used for quickly assessing the complexity of extracts and monitoring the progress of purification nih.govkyoto-u.ac.jpd-nb.info. TLC can help visualize the presence of this compound in different fractions and guide further isolation steps nih.gov.

Spectroscopic Methods for Structural Elucidation and Isomer Differentiation

Spectroscopic methods provide detailed information about the structure and functional groups of this compound, crucial for its definitive identification and the differentiation of its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the complete structural elucidation of this compound nih.govscielo.brtandfonline.commdpi.comrsc.orgmdpi.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, the types and connectivity of hydrogen atoms in the this compound molecule can be determined mdpi.com. The ¹³C NMR spectrum provides information about the carbon skeleton and the presence of different functional groups mdpi.commdpi.com. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) help in identifying the types of carbon atoms (methyl, methylene, methine, quaternary) mdpi.com. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide connectivity information between protons and carbons, allowing for the assignment of all signals and confirmation of the this compound structure mdpi.comresearchgate.net. NMR spectroscopy is also vital for differentiating between this compound and its stereoisomers, as subtle differences in their three-dimensional structures lead to distinct NMR spectral patterns d-nb.info.

Mass Spectrometry Techniques

Mass spectrometry techniques, in addition to their use in GC/MS and LC-MS, play a crucial role in the structural elucidation of this compound by providing information about its molecular weight and fragmentation pattern nih.govnaver.commdpi.comscribd.com. Electron Ionization (EI) mass spectrometry, commonly used in GC/MS, typically produces a molecular ion and characteristic fragment ions that help in identifying the compound nist.gov. The fragmentation pattern can provide clues about the substructures within the this compound molecule scribd.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can be used to determine the elemental composition of this compound, confirming its molecular formula (C₁₅H₂₆O) nih.govnist.govamazonaws.com. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, yielding product ions that provide more detailed structural information nih.govmdpi.com. This is particularly useful for analyzing complex mixtures and identifying isomers or related compounds nih.govchromatographyonline.com.

Bioanalytical Method Validation for this compound in Biological Matrices

Bioanalytical method validation is a fundamental process to ensure that a specific analytical method is reliable and suitable for its intended purpose, such as the quantitative determination of an analyte in biological matrices. Regulatory guidelines provide recommendations for validating bioanalytical assays used to quantify chemical and biological drugs and their metabolites in matrices like blood, plasma, serum, urine, and tissues. who.intfda.goveuropa.eu Adherence to these guidelines ensures the quality and consistency of bioanalytical data supporting research and regulatory decisions. who.inteuropa.eu

Key validation parameters typically assessed include selectivity, precision, accuracy, sensitivity (including the lower limit of quantification, LLOQ), linearity, range, recovery, matrix effect, and stability. who.intijpsr.com Selectivity demonstrates that the method can uniquely identify and quantify the analyte in the presence of other components in the biological matrix, such as endogenous substances or co-administered compounds. fda.govcstti.com Precision and accuracy evaluate the variability and closeness of measured values to the true concentration, respectively. who.intijpsr.com Recovery assesses the efficiency of the sample preparation method in extracting the analyte from the matrix. Matrix effects refer to the influence of the biological matrix components on the ionization efficiency of the analyte in mass spectrometry-based methods. who.intfda.govsysrevpharm.org Stability studies determine the stability of the analyte in the biological matrix under various storage and handling conditions. who.intijpsr.com

For the analysis of natural compounds like this compound, which can be isolated from plant sources such as Atractylodes lancea, analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed due to their sensitivity and specificity. sysrevpharm.orgsmolecule.comscielo.br While specific detailed validation data for this compound in animal or human biological matrices was not extensively found, studies on related compounds and the analysis of this compound in plant extracts illustrate the validation principles applied. For instance, a GC-MS method for the simultaneous determination of atractylone, this compound, β-eudesmol, and atractylodin (B190633) in Atractylodes lancea plant samples demonstrated method validation by evaluating parameters such as injection precision, repeatability, recovery, limit of detection (LOD), and limit of quantification (LOQ). scielo.br

The validation results for the GC-MS method applied to Atractylodes lancea samples containing this compound and other sesquiterpenes are summarized below, illustrating typical parameters assessed in analytical method validation. scielo.br

| Parameter | This compound Result | Co-analytes Range (Atractylone, β-eudesmol, Atractylodin) |

| Injection Precision (RSD%) | 1.04% | 1.09% - 1.42% |

| Repeatability (RSD%) | 1.01% | 1.17% - 2.27% |

| Recovery (%) | 98.4-101.1% | 98.4-101.1% |

| LOD (μg mL⁻¹) | 1.0 | 0.3 - 1.0 |

| LOQ (μg mL⁻¹) | 4.0 | 1.3 - 4.0 |

Note: This validation data is from the analysis of plant samples, not biological matrices from organisms. scielo.br

When validating methods for biological matrices, it is crucial that the matrix used for validation is the same as the matrix of the study samples. who.int Challenges can arise when obtaining identical matrices, particularly for rare tissues or fluids. who.int

Application of Analytical Methods in Metabolomics and Pharmacokinetics

Analytical methods play a vital role in metabolomics and pharmacokinetics studies, providing the tools necessary to understand the fate of a compound within a biological system.

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological sample. frontlinegenomics.comrsc.org Analytical techniques such as GC-MS, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used in metabolomics to identify and quantify the complete set of metabolites present in a biological system under specific conditions. sysrevpharm.orgfrontlinegenomics.comrsc.orgfuturelearn.comnih.gov These techniques allow for both targeted analysis of specific metabolites and untargeted profiling to discover novel metabolic pathways or biomarkers. frontlinegenomics.comnih.gov While specific metabolomic studies detailing the metabolic fate of this compound in vivo were not prominently found, the techniques used to analyze this compound in its source material, such as GC-MS, are standard in metabolomics research. smolecule.comscielo.brmdpi.com

Pharmacokinetics (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. alwsci.comjcet.euaxxam.commdpi.com Accurate and sensitive analytical methods are essential for determining the concentration of the parent compound and its metabolites in biological matrices over time following administration. alwsci.comnih.govfrontiersin.org This data is used to calculate pharmacokinetic parameters, such as half-life, clearance, and volume of distribution, which are critical for understanding how the body handles the compound. alwsci.comfrontiersin.org LC-MS/MS is considered a gold standard for the analysis of drugs and their metabolites in biological samples in pharmacokinetic studies due to its high sensitivity and ability to identify compounds through fragmentation patterns. alwsci.com

Although detailed pharmacokinetic profiles specifically for this compound in biological matrices were not a primary finding in the search results, studies on other components from Atractylodes species demonstrate the application of these analytical methods in pharmacokinetic research. For example, a UPLC-MS/MS method was established and applied to study the pharmacokinetic profiles of four active components from Scrophularia ningpoensis in rats, demonstrating the typical workflow and analytical requirements for such studies. frontiersin.org This method involved sample preparation (protein precipitation), chromatographic separation, and detection by tandem mass spectrometry. frontiersin.org

The application of analytical methods in pharmacokinetics allows researchers to:

Determine the rate and extent of absorption of this compound into the bloodstream. alwsci.com

Investigate the distribution of this compound to various tissues and organs. alwsci.com

Identify and characterize the metabolites of this compound formed through metabolic processes, primarily in the liver. alwsci.com

Determine the routes and rates of excretion of this compound and its metabolites from the body. alwsci.com

Understanding these ADME properties through robust analytical methods is crucial for assessing the potential of this compound as a therapeutic agent and for designing further biological studies.

Future Directions and Research Gaps in Hinesol Studies

Elucidation of Comprehensive Molecular Mechanisms and Signaling Networks

Current research has begun to explore the molecular mechanisms of Hinesol, such as its ability to induce apoptosis through the JNK signaling pathway in leukemia cells and its impact on the MEK/ERK and NF-κB pathways in lung cancer cells. researchgate.netresearchgate.netnih.govmedchemexpress.com this compound has also been shown to inhibit Src-mediated NF-κB and chemokine signaling pathways in colitis models. researchgate.net However, a comprehensive understanding of the full spectrum of molecular targets and intricate signaling networks modulated by this compound is still lacking. Future studies should aim to map these interactions in detail across various cell types and disease models. This includes identifying primary targets, downstream effectors, and the interplay between different pathways. Advanced techniques such as transcriptomics, proteomics, and metabolomics could provide valuable insights into the global cellular responses to this compound treatment.

In-depth Structure-Activity Relationship and Derivative Optimization

Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is crucial for developing more potent and selective derivatives. researchgate.netchem960.comcas.org While some studies may have implicitly touched upon SAR by comparing this compound to related compounds like β-eudesmol, a systematic and in-depth SAR investigation is a significant research gap. researchgate.netnih.gov Future research should involve the synthesis of a diverse range of this compound analogs with specific structural modifications. vu.lt Evaluating the biological activities of these derivatives will help pinpoint the key functional groups and structural features responsible for its observed effects. This knowledge can then be used to rationally design and optimize novel compounds with enhanced efficacy, reduced off-target effects, and improved pharmacokinetic properties. nih.gov Techniques like computational chemistry and high-throughput screening can accelerate this process. cas.org

Investigation of Synergistic and Antagonistic Interactions with Other Compounds

This compound is often found in complex botanical extracts alongside numerous other compounds, such as atractylon (B190628) and β-eudesmol. researchgate.netfrontiersin.orgresearchgate.net The potential for synergistic or antagonistic interactions between this compound and these co-occurring compounds, as well as with conventional therapeutic agents, is a critical area requiring further investigation. researchgate.netresearchgate.netsemanticscholar.orgusda.govdovepress.comnih.gov Some studies have indicated synergistic effects of combinations of compounds from Atractylodes lancea against certain cancer cell lines. researchgate.netdovepress.com However, a systematic evaluation of the interaction profiles of this compound with a wider range of natural and synthetic compounds is needed. semanticscholar.org Future research should employ rigorous experimental designs and analytical methods to determine the nature and extent of these interactions. Understanding these combinations could lead to the development of more effective combination therapies or standardized extracts with predictable activities.

Development of Novel Therapeutic Agents Based on this compound Scaffold

The promising biological activities of this compound suggest its potential as a lead compound for the development of novel therapeutic agents. researchgate.netmedchemexpress.com However, significant research and development are needed to translate this potential into clinically viable drugs. chem960.comfrontiersin.orgnih.gov This involves utilizing the this compound structure as a scaffold for medicinal chemistry efforts. mdpi.combiosolveit.de Future directions include designing and synthesizing novel compounds based on the this compound scaffold with optimized potency, selectivity, bioavailability, and metabolic stability. nih.govopenaccessjournals.com This process will be heavily informed by the SAR studies (Section 8.2). The development pipeline would involve in vitro and in vivo testing of these novel agents to assess their efficacy and safety profiles. mdpi.com

Long-term In Vivo Studies and Pre-clinical Development Considerations

While some in vivo studies involving this compound or this compound-containing extracts have been conducted, there is a need for more comprehensive long-term in vivo studies to fully evaluate its therapeutic potential, efficacy in relevant disease models, and potential long-term effects. researchgate.netresearchgate.netmdpi.com Key research gaps include detailed pharmacokinetic and pharmacodynamic profiling of this compound in various animal models. novotech-cro.com Furthermore, rigorous preclinical development considerations, such as dose optimization, formulation development, and assessment of potential toxicity over extended periods, are essential before advancing to clinical trials. novotech-cro.comnih.govtfscro.comnih.gov Addressing the translational gap between preclinical findings and clinical outcomes is crucial for successful drug development. nih.govtfscro.com

Quality Control and Standardization of this compound-Containing Botanical Extracts

This compound is often sourced from botanical materials like Atractylodes lancea rhizomes. researchgate.netfrontiersin.org The chemical composition of these extracts can vary significantly depending on factors such as geographical origin, cultivation conditions, and processing methods. frontiersin.orgresearchgate.netmdpi.comscielo.brmaxapress.com This variability poses a challenge for ensuring consistent quality and biological activity of this compound-containing products. A crucial research gap lies in developing and implementing robust quality control and standardization methods for these botanical extracts. frontiersin.orgresearchgate.netmdpi.comscielo.brnih.gov Future research should focus on establishing standardized protocols for cultivation, harvesting, extraction, and analytical methods (e.g., using HPLC or GC-MS) to quantify this compound and other key bioactive compounds. mdpi.comscielo.brnih.gov Identifying reliable quality markers is also important for ensuring the efficacy and safety of these natural products. researchgate.net

Q & A

Q. How is Hinesol identified and characterized in plant extracts?

this compound is typically isolated using chromatographic techniques such as HPLC or GC-MS, followed by structural elucidation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Optical rotation measurements are critical to distinguish its enantiomeric forms, as (+)-hinesol and (−)-hinesol exhibit opposing specific rotations (e.g., +41.1° vs. −40° in CHCl₃) . Quantitative analysis often employs calibration curves with reference standards, validated for precision and accuracy.

Q. What in vitro models are used to assess this compound’s anticancer effects?

Common models include human cancer cell lines (e.g., HeLa, MCF-7) treated with this compound to evaluate apoptosis and cell cycle arrest. Researchers measure caspase-3/7 activation (via fluorometric assays) and analyze cell cycle phases using flow cytometry with propidium iodide staining. Western blotting is used to quantify cyclin D1, Bax, and Bcl-2 expression to confirm pathway modulation (e.g., MEK/ERK and NF-κB) .

Q. What are the key challenges in synthesizing this compound enantiomers?

Stereoselective synthesis of this compound’s spirovetivane structure requires strategies like Claisen rearrangements or chiral catalysis. For example, Kobayashi et al. achieved enantiomer-specific synthesis using palladium-catalyzed cyclization, but yield optimization remains challenging due to competing side reactions .

Advanced Research Questions

Q. How do this compound enantiomers differ in biological activity, and what methodological approaches resolve these discrepancies?

(−)-Hinesol shows stronger MEK/ERK inhibition compared to (+)-hinesol in colorectal cancer models, as shown by IC₅₀ values (e.g., 12.3 μM vs. >50 μM). Researchers use chiral HPLC to separate enantiomers and conduct enantiomer-specific assays (e.g., kinase activity tests). Discrepancies in optical rotation data between studies require rigorous validation of synthetic routes and purity checks via ¹H/¹³C NMR .

Q. What experimental designs address contradictions in this compound’s dual pro-apoptotic and anti-inflammatory roles?

Contradictory effects (e.g., apoptosis induction vs. NF-κB-mediated anti-inflammation) are investigated using tissue-specific models. For instance, in IgA nephropathy studies, this compound reduces mesangial inflammation via IL-6 suppression but triggers apoptosis in cancer cells. Dual RNA-seq and phosphoproteomic profiling help identify context-dependent signaling nodes .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound?

Pharmacokinetic studies require LC-MS/MS to quantify this compound in plasma and tissues after oral/intravenous administration in rodent models. Key parameters include bioavailability (<15% in mice due to first-pass metabolism) and half-life (~2.3 hours). Microdialysis probes in target organs (e.g., liver, kidneys) provide tissue-specific pharmacokinetic data .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For in vivo studies, mixed-effects models account for inter-individual variability. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes .

Q. How should researchers validate this compound’s purity and stability in experimental setups?

Purity is confirmed via HPLC (≥95% peak area) and stability assessed under varying pH/temperature conditions. For cell-based assays, include stability controls (e.g., pre-incubate this compound in culture medium for 24 hours) to rule out degradation artifacts .

Data Reporting Standards

Q. What guidelines ensure reproducibility in this compound research?

Follow NIH preclinical reporting standards, including detailed methods for compound characterization (NMR/HRMS spectra), cell line authentication (STR profiling), and statistical transparency (raw data availability in repositories like Zenodo) .

Q. How to reconcile conflicting data on this compound’s NF-κB modulation across studies?

Conduct meta-analyses using standardized assays (e.g., luciferase reporter gene assays in HEK293T cells) and report exact experimental conditions (e.g., TNF-α concentration, incubation time). Cross-validate findings with siRNA knockdown of NF-κB subunits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。